molecular formula C14H8BrF5O2 B12078687 2-(2-Bromo-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(2-Bromo-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B12078687
M. Wt: 383.11 g/mol
InChI Key: SQOMQSHXUPNBOY-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound with significant interest in various scientific fields. This compound is characterized by the presence of multiple halogen atoms (bromine and fluorine) and a methoxy group attached to a benzene ring, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxyphenol followed by etherification with 2,3-difluoro-5-(trifluoromethyl)phenol. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

2-(2-Bromo-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of its target proteins and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxybenzoic acid
  • 2-Bromoethyl methyl ether
  • 4-Bromo-3-methylphenoxyethanamine

Uniqueness

Compared to similar compounds, 2-(2-Bromo-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to the combination of multiple halogen atoms and a methoxy group on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H8BrF5O2

Molecular Weight

383.11 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H8BrF5O2/c1-21-8-2-3-12(9(15)6-8)22-13-10(16)4-7(5-11(13)17)14(18,19)20/h2-6H,1H3

InChI Key

SQOMQSHXUPNBOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br

Origin of Product

United States

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